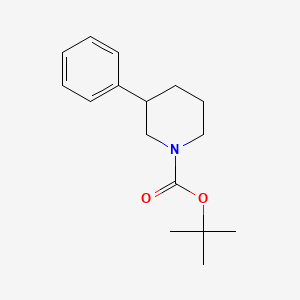
Tert-butyl 3-phenylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Tert-butyl 3-phenylpiperidine-1-carboxylate serves as a valuable scaffold for designing novel drugs. Researchers explore its potential as a starting point for developing pharmaceutical agents targeting specific diseases. By modifying its structure, scientists can create derivatives with improved pharmacokinetics, enhanced binding affinity, and reduced side effects. Notably, this compound’s piperidine ring offers opportunities for interactions with biological receptors, making it an attractive candidate for drug discovery .
Proteolysis-Targeting Chimeras (PROTACs)
In the field of targeted protein degradation, tert-butyl 3-phenylpiperidine-1-carboxylate acts as a semi-flexible linker. PROTACs are innovative molecules designed to selectively degrade disease-associated proteins by recruiting them for ubiquitination and subsequent proteasomal degradation. Researchers utilize this compound as a linker to connect the protein-recruiting moiety and the E3 ubiquitin ligase-binding moiety, facilitating targeted protein breakdown .
Anticancer Agents
The piperidine core of tert-butyl 3-phenylpiperidine-1-carboxylate inspires investigations into its potential as an anticancer agent. Researchers explore its cytotoxic effects on cancer cells, aiming to develop derivatives with improved selectivity and efficacy. By understanding its mechanism of action, scientists can design compounds that disrupt cancer cell growth, induce apoptosis, or inhibit specific signaling pathways .
Natural Product Synthesis
Tert-butyl 3-phenylpiperidine-1-carboxylate serves as a precursor in the synthesis of biologically active natural products. For instance, it can be transformed into more complex structures, such as Indiacen A and Indiacen B. These natural products exhibit diverse biological activities and may have therapeutic potential. Researchers use this compound as a building block to access these valuable molecules .
Chemical Biology and Mechanistic Studies
Scientists employ tert-butyl 3-phenylpiperidine-1-carboxylate to investigate biological processes. By labeling or modifying this compound, they can probe protein–ligand interactions, study enzyme mechanisms, or explore cellular pathways. Its unique chemical features allow researchers to gain insights into fundamental biological questions, making it a valuable tool in chemical biology research .
Materials Science and Polymer Chemistry
The tert-butyl group in this compound contributes to its stability and solubility. Researchers explore its use as a building block in polymer synthesis. By incorporating it into polymer chains, they can tailor material properties such as mechanical strength, thermal stability, and solubility. Applications range from drug delivery systems to functional coatings and responsive materials .
Propiedades
IUPAC Name |
tert-butyl 3-phenylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)17-11-7-10-14(12-17)13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASWAQXJHNSVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-phenylpiperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3-Chlorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2597130.png)
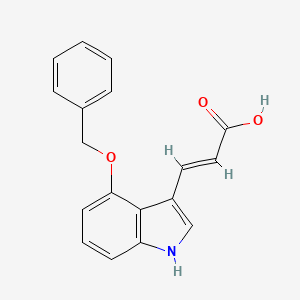
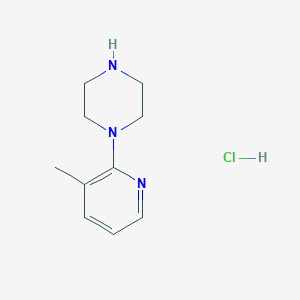
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2597134.png)
![N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide](/img/structure/B2597136.png)
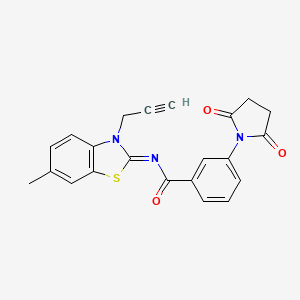
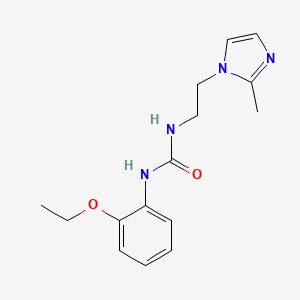
![Tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2597141.png)
![N-benzyl-1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2597145.png)
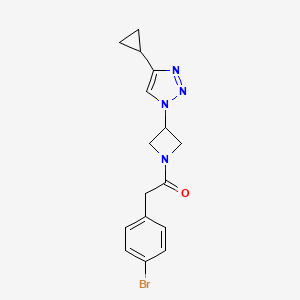
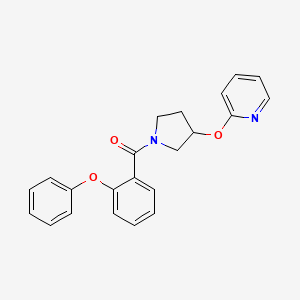
![8-methyl-3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2597149.png)
![(E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide](/img/structure/B2597152.png)
![Methyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2597153.png)